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Compound of Interest

Compound Name: Pyrazine-2-amidoxime

Cat. No.: B2940947 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of theoretical data from Density Functional Theory

(DFT) calculations with experimental results for Pyrazine-2-amidoxime (PAOX), a molecule of

interest in medicinal chemistry as a structural analog of the anti-tuberculosis drug

pyrazinamide.[1][2] The following sections present a summary of quantitative data, detailed

experimental and computational protocols, and a visual representation of the cross-validation

workflow.

Data Presentation: A Comparative Analysis
The accuracy of DFT calculations can be benchmarked by comparing computed molecular

properties with experimental findings. Below is a summary of key structural, spectroscopic, and

electronic data for Pyrazine-2-amidoxime.

Table 1: Structural Parameters - Bond Lengths and
Angles
This table compares the optimized geometric parameters of the Pyrazine-2-amidoxime
monomer calculated using DFT with experimental data obtained from X-ray diffraction. The

theoretical calculations were performed at the B3LYP/6-311+G** level of theory.[1][2]
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Parameter DFT Calculation (Å or °) X-ray Diffraction (Å or °)

Bond Lengths

C2-N1 1.336 1.340

N1-C6 1.332 1.328

C6-C5 1.391 1.385

C5-C4 1.391 1.388

C4-N3 1.332 1.331

N3-C2 1.336 1.339

C2-C7 1.492 1.496

C7-N8 1.321 1.314

N8-O10 1.401 1.405

Bond Angles

N1-C2-N3 120.3 120.4

C2-N3-C4 118.8 118.7

N3-C4-C5 120.9 120.9

C4-C5-C6 119.2 119.3

C5-C6-N1 120.9 120.8

C6-N1-C2 119.9 119.9

Data sourced from Ogryzek et al. (2016).[1][2]

Table 2: Vibrational Frequencies (cm⁻¹)
A comparison of selected experimental vibrational frequencies from Fourier-transform infrared

(FT-IR) spectroscopy with theoretically calculated frequencies for the Pyrazine-2-amidoxime
monomer and a dimer (D1).[1]
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Vibrational Mode
Experimental FT-IR
(cm⁻¹)

Calculated
(Monomer, cm⁻¹)

Calculated (Dimer
D1, cm⁻¹)

ν(N-O) oxime 953 914 940

Pyrazine ring modes 1021, 1055 - -

CN stretching

(pyrazine)
1528 - -

Note: A comprehensive list of calculated vibrational frequencies is available in the

supplementary information of the cited study.[1][3] The calculated values are typically scaled to

better match experimental data.

Table 3: Electronic Properties - UV-Vis Absorption and
Electrochemical Potentials
This table presents a comparison of the maximum absorption wavelengths (λmax) from UV-Vis

spectroscopy in different solvents and the redox potentials from cyclic voltammetry with

calculated values.[1]

Property Experimental Value Calculated Value

UV-Vis λmax (nm)

Acetonitrile 298 294

Ethanol 302 -

Water 303 -

Electrochemical Potentials (V

vs. SCE) in Acetonitrile

OX1 (reversible oxidation) E₁/₂ = 0.815 -

RED1Py (irreversible

reduction)
Epc = -1.060 -
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The calculated UV spectrum was obtained using TD-DFT with the B3LYP functional and 6-

311+G* basis set.[1]*

Experimental and Computational Protocols
Experimental Methodologies

Single-Crystal X-ray Diffraction: Crystalline Pyrazine-2-amidoxime was obtained by the

diffusion method.[1][2] X-ray diffraction studies were conducted to determine the molecular

and crystal structure, providing precise measurements of bond lengths, bond angles, and

intermolecular interactions.[1][2]

FT-IR Spectroscopy: The infrared spectrum of solid Pyrazine-2-amidoxime was recorded to

identify the characteristic vibrational modes of the functional groups present in the molecule.

[1]

UV-Vis Spectroscopy: The electronic absorption spectra of Pyrazine-2-amidoxime were

measured in various solvents (acetonitrile, ethanol, and water) to investigate the electronic

transitions.[1]

Electrochemistry: The redox behavior of Pyrazine-2-amidoxime was studied in an

acetonitrile solution using cyclic voltammetry at a platinum working electrode to determine

the oxidation and reduction potentials.[1]

Computational Methodology
Density Functional Theory (DFT): The theoretical calculations were performed using the

Gaussian 09 program.[4] The geometries of the Pyrazine-2-amidoxime monomer and its

dimers were optimized without any symmetry restrictions using the B3LYP (Becke, 3-

parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-

311+G** basis set.[1][5] This level of theory is widely used for organic molecules containing

nitrogen and oxygen.[6][7] Vibrational frequency calculations were performed to confirm that

the optimized structures correspond to local energy minima. Time-dependent DFT (TD-DFT)

was employed to calculate the electronic absorption spectrum.[8]

Visualization of the Cross-Validation Workflow
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The following diagram illustrates the logical workflow for the cross-validation of DFT

calculations for Pyrazine-2-amidoxime using experimental data.

Computational (DFT) Experimental

Cross-Validation
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Caption: Workflow for cross-validating DFT calculations with experimental data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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